(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochloride

Catalog No.
S11218441
CAS No.
M.F
C7H14ClF2NO2
M. Wt
217.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic ac...

Product Name

(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochloride

IUPAC Name

(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochloride

Molecular Formula

C7H14ClF2NO2

Molecular Weight

217.64 g/mol

InChI

InChI=1S/C7H13F2NO2.ClH/c1-7(2,6(8)9)3-4(10)5(11)12;/h4,6H,3,10H2,1-2H3,(H,11,12);1H/t4-;/m0./s1

InChI Key

SIUFCONWYBJSOP-WCCKRBBISA-N

Canonical SMILES

CC(C)(CC(C(=O)O)N)C(F)F.Cl

Isomeric SMILES

CC(C)(C[C@@H](C(=O)O)N)C(F)F.Cl

(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochloride is a synthetic amino acid derivative characterized by its unique structure, which includes two fluorine atoms and multiple methyl groups. This compound is a hydrochloride salt of an amino acid that plays a significant role in various biochemical pathways. The presence of fluorine enhances its biological activity and stability, making it a compound of interest in medicinal chemistry.

The chemical reactivity of (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochloride can be analyzed through various biochemical pathways. It can participate in group transfer reactions, where the amino group can be transferred to α-keto acids to form new amino acids. Additionally, it may undergo hydrolysis and oxidation-reduction reactions, which are essential for its metabolism in biological systems

This compound exhibits notable biological activity, primarily due to the presence of the amino group and the fluorinated structure. Studies indicate that compounds with similar structures often show activity against various biological targets, including enzymes and receptors. The prediction of biological activities for such compounds can be performed using computational methods like the PASS program, which analyzes structure-activity relationships .

The synthesis of (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochloride typically involves multi-step organic synthesis techniques. Key methods include:

  • Fluorination: Introduction of fluorine atoms through electrophilic fluorination or nucleophilic substitution.
  • Amino Acid Coupling: Utilizing coupling agents to form peptide bonds with other amino acids or amines.
  • Hydrochloride Formation: Neutralizing the compound with hydrochloric acid to form the hydrochloride salt.

These methods ensure high yield and purity of the final product.

(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochloride has potential applications in:

  • Pharmaceuticals: As a building block for drug development targeting specific enzymes or receptors.
  • Biochemistry: In studies related to protein synthesis and metabolic pathways.
  • Research: As a standard compound in biological assays for evaluating enzyme activity or receptor binding.

Interaction studies are crucial for understanding how (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochloride interacts with biological systems. These studies often utilize techniques such as:

  • Molecular docking: To predict binding affinities with target proteins.
  • In vitro assays: To evaluate its effects on cell lines or isolated enzymes.
  • Toxicity assessments: To determine safe dosage levels for potential therapeutic use.

These interactions help elucidate its pharmacological profile and therapeutic potential.

Similar compounds include:

  • (2S)-2-amino-4-methylpentanoic acid (Leucine):
    • Structure: Contains one methyl group.
    • Biological Role: Essential amino acid involved in protein synthesis.
  • (2S)-2-amino-3-methylbutanoic acid (Valine):
    • Structure: Contains one methyl group and is branched.
    • Biological Role: Essential amino acid important for muscle metabolism.
  • (2S)-2-amino-5-fluoropentanoic acid:
    • Structure: Contains one fluorine atom.
    • Biological Role: Investigated for its effects on neurotransmitter systems.

Comparison Table

Compound NameUnique FeaturesBiological Role
(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochlorideTwo fluorine atoms, multiple methyl groupsPotential therapeutic applications
(2S)-2-amino-4-methylpentanoic acid (Leucine)One methyl groupEssential amino acid
(2S)-2-amino-3-methylbutanoic acid (Valine)One methyl groupEssential amino acid
(2S)-2-amino-5-fluoropentanoic acidOne fluorine atomInvestigated for neurotransmitter effects

The uniqueness of (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochloride lies in its enhanced stability and potential biological activity due to the presence of two fluorine atoms and multiple methyl groups, setting it apart from other similar compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

217.0681127 g/mol

Monoisotopic Mass

217.0681127 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-08-2024

Explore Compound Types